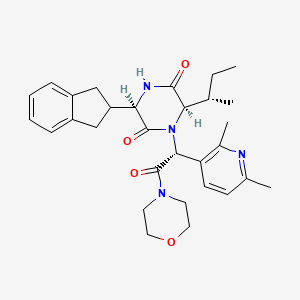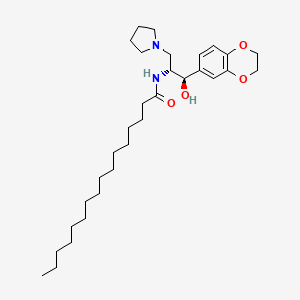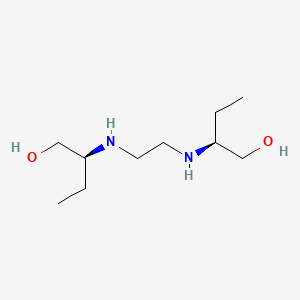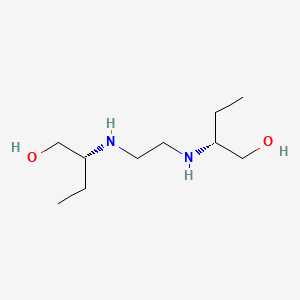
1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene is a natural product found in Iris tectorum, Calypogeia muelleriana, and other organisms with data available.
Mechanism of Action
Germacrene D, also known as (1Z,6Z)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene or 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, is a sesquiterpene compound found mainly in plant essential oils . It has a wide variety of applications due to its insecticidal activities and its ability to serve as a precursor for many other sesquiterpenes .
Target of Action
It has been found to have a wide variety of insecticidal activities . It is also used as a precursor for many other sesquiterpenes .
Mode of Action
The mode of action of Germacrene D involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the antimicrobial action of Germacrene D may be related to the permeabilization of the cells and disruption of the membrane integrity .
Biochemical Pathways
Germacrene D is typically produced in plants by the sesquiterpene synthases using the acyclic precursor farnesyl pyrophosphate (FPP) . It is an important precursor of many other sesquiterpenes, such as cadinene and amorphene . The production of Germacrene D can be boosted through metabolic engineering, as demonstrated in yeast .
Pharmacokinetics
Its molecular weight is 2043511 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Germacrene D’s action are diverse. It has been found to have a wide variety of insecticidal activities . Moreover, it has been suggested to protect plants against pathogenic microbes .
Action Environment
The action, efficacy, and stability of Germacrene D can be influenced by various environmental factors. For instance, the antibacterial effectiveness of plants containing Germacrene D varies with their geographical location, which may be attributed to differences in the phytochemical makeup .
Biochemical Analysis
Biochemical Properties
Germacrene D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by the enzyme germacrene D synthase . The GC–MS study revealed a positive correlation between the zone of inhibition and peak area percentages of Germacrene D in all bacterial species, indicating that this chemical may play a key role in the bactericidal potential of T. occidentalis .
Cellular Effects
Germacrene D has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested to protect plants against pathogenic microbes and showed a deterrent effect on insects such as mosquitoes, aphids, and ticks, while attracting pollinating insects by acting as pheromones .
Molecular Mechanism
The molecular mechanism of Germacrene D involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in Solidago canadensis, the biosynthesis results in the pro-R hydrogen at C-1 of the farnesyl diphosphate ending up at C-11 of the (−)-germacrene D .
Temporal Effects in Laboratory Settings
The effects of Germacrene D change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, in Saccharomyces cerevisiae, the production of Germacrene D was achieved at a high titer .
Metabolic Pathways
Germacrene D is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it is produced from farnesyl diphosphate by germacrene D synthases .
Properties
CAS No. |
37839-63-7 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |
InChI Key |
GAIBLDCXCZKKJE-NWYXHMAXSA-N |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Isomeric SMILES |
C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Appearance |
Solid powder |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
germacrene D germacrene D, (S-(E,E))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)













